6-bromo-3-(1H-imidazol-2-yl)-1H-indazole
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Overview
Description
6-bromo-3-(1H-imidazol-2-yl)-1H-indazole is a heterocyclic compound that features both an indazole and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(1H-imidazol-2-yl)-1H-indazole typically involves the functionalization of imidazo[1,2-a]pyridines via radical reactions. This process can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-(1H-imidazol-2-yl)-1H-indazole can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The specific conditions depend on the desired reaction and the functional groups present in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted indazole derivatives.
Scientific Research Applications
6-bromo-3-(1H-imidazol-2-yl)-1H-indazole has several scientific research applications, including:
Chemistry: It serves as a valuable scaffold for the synthesis of other heterocyclic compounds.
Biology: It is used in the study of biological processes and the development of bioactive molecules.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-3-(1H-imidazol-2-yl)-1H-indazole involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application. For example, in the context of anti-tuberculosis agents, it may inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes or pathways involved in bacterial metabolism .
Comparison with Similar Compounds
6-bromo-3-(1H-imidazol-2-yl)-1H-indazole can be compared with other similar compounds, such as imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines. These compounds share similar structural features but may differ in their biological activities and applications . The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.
List of Similar Compounds
- Imidazo[1,2-a]pyridines
- Imidazo[4,5-b]pyridines
- Isoxazole derivatives
Properties
IUPAC Name |
6-bromo-3-(1H-imidazol-2-yl)-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4/c11-6-1-2-7-8(5-6)14-15-9(7)10-12-3-4-13-10/h1-5H,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUFFFSHVASUKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NN=C2C3=NC=CN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276361 |
Source
|
Record name | 6-Bromo-3-(1H-imidazol-2-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801276361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207174-95-5 |
Source
|
Record name | 6-Bromo-3-(1H-imidazol-2-yl)-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1207174-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-3-(1H-imidazol-2-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801276361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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